An In-depth Technical Guide to 2,2-Difluoro-1,3-dimethylimidazolidine (DFI): Synthesis and Properties
An In-depth Technical Guide to 2,2-Difluoro-1,3-dimethylimidazolidine (DFI): Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI), a significant fluorinating agent in modern organic synthesis. The document details its chemical and physical properties, outlines a laboratory-scale synthesis protocol, and presents its primary applications, with a focus on its role in the preparation of fluorinated organic molecules.
Introduction
2,2-Difluoro-1,3-dimethylimidazolidine, commonly known as DFI, is a stable and versatile deoxofluorinating agent. First reported by Hayashi et al. in 2002, it has gained prominence as a safer alternative to other fluorinating agents like diethylaminosulfur trifluoride (DAST), offering advantages in terms of thermal stability and ease of handling. Its primary utility lies in the conversion of alcohols to alkyl fluorides and aldehydes or ketones to gem-difluorides under mild conditions.[1] This guide serves as a technical resource for researchers and professionals engaged in synthetic and medicinal chemistry.
Properties of 2,2-Difluoro-1,3-dimethylimidazolidine
DFI is a clear liquid at room temperature and possesses a range of chemical and physical properties that are critical for its application in synthesis.[2][3] A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀F₂N₂ | [2][4][5][6] |
| Molecular Weight | 136.14 g/mol | [4][5][6] |
| CAS Number | 220405-40-3 | [2][4][6] |
| Appearance | Clear liquid | [2][3] |
| Density | 1.096 g/cm³ | [4] |
| Boiling Point | 67.1 °C at 760 mmHg | [2][3] |
| Flash Point | 40 °C | [4] |
| Refractive Index | 1.442 | [2] |
| Storage Temperature | Refrigerator (2-8 °C) | [4] |
| InChI | InChI=1S/C5H10F2N2/c1-8-3-4-9(2)5(8,6)7/h3-4H2,1-2H3 | [5] |
| SMILES | CN1CCN(C1(F)F)C | [5] |
Synthesis of 2,2-Difluoro-1,3-dimethylimidazolidine
The synthesis of DFI is achieved through the deoxofluorination of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). While the seminal publication by Hayashi et al. outlines this transformation, detailed experimental procedures are often found in patents associated with this work. The following protocol is a representative procedure for the laboratory-scale synthesis of DFI.
Reaction Scheme
Caption: Synthesis of DFI from DMI and SF4.
Experimental Protocol
Disclaimer: This protocol involves the use of highly toxic and corrosive reagents, such as sulfur tetrafluoride. All operations must be conducted in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.
Materials and Reagents:
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1,3-Dimethyl-2-imidazolidinone (DMI)
-
Sulfur Tetrafluoride (SF₄)
-
Anhydrous Toluene
-
Dry Ice/Acetone bath
-
Stainless steel autoclave equipped with a magnetic stirrer, thermocouple, and gas inlet/outlet valves.
Procedure:
-
Reaction Setup: A dry and clean stainless steel autoclave is charged with 1,3-dimethyl-2-imidazolidinone and anhydrous toluene. The autoclave is then sealed and cooled to -78 °C using a dry ice/acetone bath.
-
Addition of SF₄: A pre-weighed amount of sulfur tetrafluoride is condensed into the cooled autoclave. The amount of SF₄ should be in stoichiometric excess relative to DMI.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature with vigorous stirring. The progress of the reaction can be monitored by pressure changes within the autoclave.
-
Workup: After the reaction is complete (typically indicated by the stabilization of pressure), the autoclave is cooled back to -78 °C. The excess SF₄ and the byproduct, thionyl fluoride (SOF₂), are carefully vented through a scrubber containing a potassium hydroxide (B78521) solution.
-
Purification: The reaction mixture is transferred to a distillation apparatus. The volatile components are removed under reduced pressure. The crude 2,2-difluoro-1,3-dimethylimidazolidine is then purified by fractional distillation to yield the final product as a clear liquid.
Note: The specific stoichiometry, reaction times, and temperatures may vary. It is crucial to consult the primary literature for optimized conditions.
Spectroscopic Data
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¹H NMR: Two singlets are expected. One for the four equivalent protons of the ethylene (B1197577) bridge (-CH₂-CH₂-) and another for the six equivalent protons of the two methyl groups (-NCH₃).
-
¹³C NMR: Three signals are anticipated: one for the carbon of the ethylene bridge, one for the methyl carbons, and a triplet for the difluorinated carbon (C-F coupling).
-
¹⁹F NMR: A single resonance is expected due to the chemical equivalence of the two fluorine atoms.
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IR Spectroscopy: Characteristic peaks would include C-H stretching vibrations for the alkyl groups, and strong C-F stretching bands.
Applications in Organic Synthesis
The primary application of DFI is as a deoxofluorinating agent. It offers a mild and selective method for the introduction of fluorine into organic molecules.
Conversion of Alcohols to Alkyl Fluorides
DFI efficiently converts primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides. The reaction generally proceeds under neutral or mildly acidic conditions, making it suitable for substrates with acid-sensitive functional groups.
Caption: Deoxyfluorination of an alcohol using DFI.
Conversion of Aldehydes and Ketones to Gem-Difluorides
DFI is also a potent reagent for the conversion of carbonyl compounds to gem-difluoroalkanes. This transformation is valuable in medicinal chemistry for the synthesis of metabolically stable analogues of bioactive molecules.
Caption: Gem-difluorination of a carbonyl compound with DFI.
Safety and Handling
2,2-Difluoro-1,3-dimethylimidazolidine is a flammable liquid and can cause severe skin burns and eye damage.[5] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn. Store DFI in a tightly sealed container in a refrigerator.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
2,2-Difluoro-1,3-dimethylimidazolidine is a valuable and versatile reagent in modern organic synthesis. Its stability, selectivity, and ease of handling compared to other deoxofluorinating agents make it an attractive choice for the introduction of fluorine into a wide range of organic molecules. This guide provides essential technical information for its synthesis, properties, and applications, serving as a valuable resource for researchers in the field of drug discovery and development. Further research into the full range of its reactivity and applications is ongoing and promises to further expand its utility in synthetic chemistry.
References
- 1. 2,2-Difluoro-1,3-dimethylimidazolidine (DFI). A new fluorinating agent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 2,2-Difluoro-1,3-dimethylimidazolidine | C5H10F2N2 | CID 2779111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
